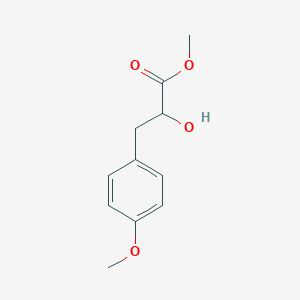
1-(3-Chloro-4-fluorophenyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-fluorophenyl)-2-pyrrolidinone is a chemical compound characterized by the presence of a pyrrolidinone ring substituted with a 3-chloro-4-fluorophenyl group
Métodos De Preparación
The synthesis of 1-(3-Chloro-4-fluorophenyl)-2-pyrrolidinone typically involves the reaction of 3-chloro-4-fluoroaniline with a suitable pyrrolidinone precursor. One common method involves the use of N-methylpyrrolidinone (NMP) as a solvent and a base such as potassium carbonate to facilitate the reaction. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound with high purity. These methods often utilize automated systems to control reaction conditions and ensure consistent product quality.
Análisis De Reacciones Químicas
1-(3-Chloro-4-fluorophenyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized using agents such as potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic systems.
Aplicaciones Científicas De Investigación
1-(3-Chloro-4-fluorophenyl)-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular biochemical pathway.
Comparación Con Compuestos Similares
1-(3-Chloro-4-fluorophenyl)-2-pyrrolidinone can be compared with other similar compounds, such as:
1-(3-Chloro-4-fluorophenyl)pyrrolidine: This compound lacks the carbonyl group present in the pyrrolidinone ring, which may affect its reactivity and biological activity.
3-Chloro-4-fluorophenylboronic acid: This compound contains a boronic acid group instead of the pyrrolidinone ring, leading to different chemical properties and applications.
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: This compound is more complex and is used as a tyrosine kinase inhibitor in cancer therapy.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidinone ring, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H9ClFNO |
|---|---|
Peso molecular |
213.63 g/mol |
Nombre IUPAC |
1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9ClFNO/c11-8-6-7(3-4-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 |
Clave InChI |
PEUHMJFLONKQQA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C2=CC(=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



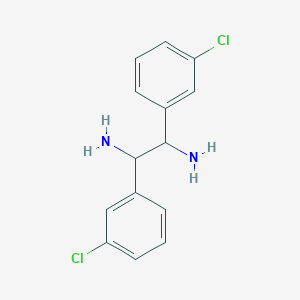

![6-Bromofuro[3,4-C]pyridin-3(1H)-one](/img/structure/B13690443.png)
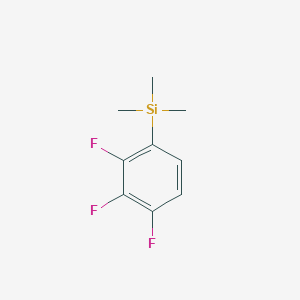

![1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone](/img/structure/B13690465.png)
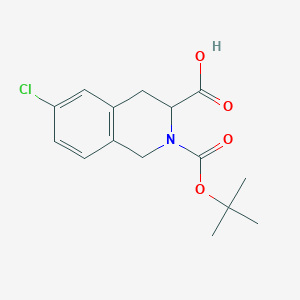
![6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13690482.png)
![2-[5-Methyl-2-(p-tolylamino)phenyl]-2-propanol](/img/structure/B13690484.png)
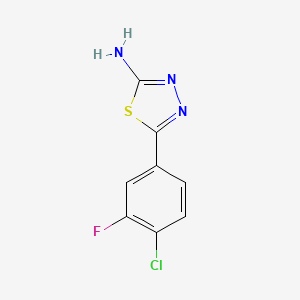
![(2R,4S,5R,6R)-5-Acetamido-6-[(1R,2R)-3-azido-1,2-dihydroxypropyl]-2,4-dihydroxytetrahydro-2H-pyran-2-carboxylic Acid](/img/structure/B13690503.png)
![2,6-Dioxaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13690511.png)
